molecular formula C13H9BrF2O B8432586 4-Bromo-3-fluorophenyl (2-fluorophenyl)methyl ether

4-Bromo-3-fluorophenyl (2-fluorophenyl)methyl ether

Cat. No. B8432586
M. Wt: 299.11 g/mol
InChI Key: HBXJYFAHMVNRGX-UHFFFAOYSA-N
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Patent
US07855218B2

Procedure details

A solution of 4-bromo-3-fluorophenol (5 g, 25 mmol), 2-fluorobenzylbromide (4.94 g, 26 mmol) and potassium carbonate (5.39 g, 39 mmol) was stirred at room temperature for 6 h. The solvent was evaporated, the residue taken up in water and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered and evaporated under reduced pressure, affording the title compound (8.11 g) as a white solid; Rt (HPLC) 6.31 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>>[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([F:9])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
4.94 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Name
Quantity
5.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)COC1=CC(=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.11 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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